molecular formula C14H12O4 B12557077 Benzyl 2,3-dihydroxybenzoate CAS No. 147140-67-8

Benzyl 2,3-dihydroxybenzoate

Cat. No.: B12557077
CAS No.: 147140-67-8
M. Wt: 244.24 g/mol
InChI Key: VRAKBHPUCFPQKS-UHFFFAOYSA-N
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Description

Benzyl 2,3-dihydroxybenzoate is a chemical compound of interest in organic synthesis and biochemical research. Its core structure is derived from 2,3-dihydroxybenzoic acid (2,3-DHBA), a salicylic acid derivative naturally occurring in various biological systems . The 2,3-dihydroxybenzoic acid moiety is a key building block in the biosynthesis of siderophores, such as enterobactin and bacillibactin, which are high-affinity iron-chelating molecules produced by microorganisms like Escherichia coli and Bacillus subtilis . In these biosynthetic pathways, the carboxylate group of 2,3-DHBA is activated by specific AMP ligase enzymes, such as DhbE, for subsequent incorporation into larger molecules . Researchers are also exploring the enzymatic mechanisms of 2,3-dihydroxybenzoate decarboxylase, a reversible enzyme that can catalyze both the decarboxylation of 2,3-DHBA and its carboxylation, offering a potential path for bio-catalyzed CO2 fixation . The benzyl ester derivative of this acid may be utilized in chemical synthesis as a protected intermediate, or as a model compound in studies investigating the properties and reactivity of catechol-containing molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147140-67-8

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

benzyl 2,3-dihydroxybenzoate

InChI

InChI=1S/C14H12O4/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2

InChI Key

VRAKBHPUCFPQKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)O)O

Origin of Product

United States

Synthetic Strategies and Derivatization for Research Applications

Established Methodologies for Benzyl (B1604629) 2,3-Dihydroxybenzoate Synthesis

The synthesis of Benzyl 2,3-dihydroxybenzoate can be approached through several established esterification methods. These strategies primarily involve the reaction of 2,3-dihydroxybenzoic acid with a suitable benzylating agent.

Esterification Reactions with Benzylating Agents

The most direct route to this compound is the esterification of 2,3-dihydroxybenzoic acid. This can be achieved using various benzylating agents, with the choice of method often depending on the desired scale, yield, and reaction conditions.

One common method involves the reaction of the carboxylic acid with a benzyl halide, such as benzyl bromide, in the presence of a base. arkat-usa.org The base, typically a mild one like sodium bicarbonate, deprotonates the carboxylic acid, forming a carboxylate anion that then acts as a nucleophile, attacking the benzyl bromide to form the ester. arkat-usa.org This reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF). umich.edu

Alternatively, direct esterification with benzyl alcohol can be employed. unesp.br This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often requires the removal of water to drive the equilibrium towards the product. unesp.br Another approach utilizes coupling reagents to facilitate the reaction between the carboxylic acid and benzyl alcohol under milder conditions.

A more contemporary method for forming benzyl esters involves the use of 2-benzyloxypyridine in the presence of methyl triflate. beilstein-journals.org This in situ generation of a highly reactive benzylating agent allows for the efficient esterification of carboxylic acids. beilstein-journals.org

Table 1: Comparison of Potential Esterification Methods for this compound Synthesis
MethodBenzylating AgentCatalyst/BaseSolventKey Features
AlkylationBenzyl bromideSodium bicarbonateDMF/DioxaneMild conditions, good yields. arkat-usa.orgumich.edu
Fischer-Speier EsterificationBenzyl alcoholSulfuric acidTolueneReversible, requires water removal. unesp.br
In situ Benzylating Agent2-Benzyloxypyridine/Methyl triflateTriethylamineTolueneHigh yields under neutral conditions. beilstein-journals.org

Exploration of Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, alternative synthetic routes that minimize hazardous reagents and solvents are of significant interest. For the synthesis of this compound, two promising green approaches are enzymatic synthesis and microwave-assisted synthesis.

Enzymatic synthesis, employing lipases, offers a highly selective and environmentally benign method for esterification. mdpi.comsci-hub.se Lipases can catalyze the reaction between 2,3-dihydroxybenzoic acid and benzyl alcohol in organic solvents or even under solvent-free conditions. sci-hub.se This method avoids the use of harsh acids or bases and often proceeds at mild temperatures, reducing energy consumption. mdpi.com The use of immobilized enzymes further allows for easy separation and recycling of the biocatalyst. sci-hub.se

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. unesp.brnih.gov The application of microwave irradiation can significantly reduce reaction times and improve yields in the esterification of phenolic acids. mdpi.commdpi.comnih.govresearchgate.net For the synthesis of this compound, microwave heating could be applied to the direct esterification with benzyl alcohol, potentially in the presence of a solid acid catalyst to further enhance the green credentials of the process. unesp.br Green solvents, such as deep eutectic solvents, could also be employed in these reactions to further reduce the environmental impact. wikipedia.orgsemanticscholar.org

Design and Synthesis of Novel this compound Derivatives

The structural features of this compound, particularly the catechol moiety, make it an interesting scaffold for the design of novel derivatives with potential applications in various research areas, including as antioxidants or enzyme inhibitors.

Structural Modifications for Enhanced Biological Activity

The catechol group is a well-known pharmacophore responsible for the antioxidant activity of many natural products. nih.govmdpi.comnih.govresearchgate.net The antioxidant potential of catechols can be modulated by the introduction of various substituents onto the aromatic ring. mdpi.com For this compound, modifications could include the introduction of electron-donating or electron-withdrawing groups to the catechol ring to fine-tune its redox properties and, consequently, its antioxidant activity.

Prodrug Design and Conjugation Strategies for Research Models

The catechol group of this compound is susceptible to oxidation and may exhibit poor pharmacokinetic properties. rsc.org To overcome these potential limitations in a research context, prodrug strategies can be employed. nih.gov A common approach for catechols is to mask one or both of the hydroxyl groups as esters, carbonates, or ethers, which can be cleaved in vivo to release the active catechol. nih.gov These modifications can improve the stability, solubility, and bioavailability of the parent compound. nih.gov

Conjugation of this compound to other molecules of interest is another strategy to develop research tools. For example, attaching it to a fluorescent tag could enable the study of its cellular uptake and distribution. Alternatively, conjugation to a targeting moiety could be used to deliver the catechol payload to specific cells or tissues in a research model. The use of catechol-containing compounds in "Trojan horse" strategies, where they mimic natural siderophores to gain entry into microbial cells, provides another avenue for innovative conjugate design. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogs

The introduction of chirality into a molecule can have a profound impact on its biological activity. For this compound, chiral analogs could be designed by introducing stereocenters in the benzyl portion of the molecule. For instance, using a chiral benzyl alcohol, such as (R)- or (S)-1-phenylethanol, in the esterification reaction would lead to the corresponding diastereomeric esters.

The stereoselective synthesis of such analogs would require the use of chiral starting materials or the application of asymmetric synthesis methodologies. nih.govmdpi.comnih.gov For example, enzymatic resolutions could be employed to separate racemic mixtures of chiral alcohols or to selectively synthesize one enantiomer of the ester. Furthermore, asymmetric hydrogenation of a suitable precursor could be used to introduce a chiral center into the benzyl group with high enantioselectivity. The development of such chiral analogs would be invaluable for probing the stereochemical requirements of any potential biological targets.

Advanced Biological Activities and Mechanistic Elucidation

Investigations into Antioxidant Mechanisms

The antioxidant potential of Benzyl (B1604629) 2,3-dihydroxybenzoate is a key area of investigation. While direct studies on the benzyl ester are limited, research on 2,3-dihydroxybenzoic acid provides significant insights into the potential mechanisms of action, including radical scavenging and metal chelation.

Radical Scavenging Pathways and Quantification Methods (e.g., DPPH, CUPRAC, FRAP)

The ability of a compound to scavenge free radicals is a crucial aspect of its antioxidant activity. Various assays are employed to quantify this potential, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), CUPRAC (Cupric Reducing Antioxidant Capacity), and FRAP (Ferric Reducing Antioxidant Power) assays.

Studies on dihydroxybenzoic acid isomers have shown that the position of the hydroxyl groups significantly influences the antioxidant capacity. nih.gov In a FRAP assay, 2,3-dihydroxybenzoic acid demonstrated the strongest activity among a set of 22 phenolic acids, with a capacity of 202 ± 10.6 TAUFe/μmol. nih.gov This high ferric reducing ability indicates a potent electron-donating capacity, a key characteristic of an effective antioxidant. doi.org The FRAP assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, a reaction that results in a measurable color change. nih.gov

Table 1: Antioxidant Activity of 2,3-Dihydroxybenzoic Acid (Data from related studies)

AssayCompoundActivityReference
FRAP 2,3-Dihydroxybenzoic Acid202 ± 10.6 TAUFe/μmol nih.gov
FRAP 2,3-Dihydroxybenzoic Acid173.79 µM Fe²⁺ nih.gov

Note: This table presents data for the parent compound, 2,3-dihydroxybenzoic acid, to infer the potential activity of Benzyl 2,3-dihydroxybenzoate.

Role of Metal Chelation in Antioxidant Action

Transition metals, such as iron, can act as catalysts in the generation of reactive oxygen species, contributing to oxidative stress. nih.gov The ability of a compound to chelate these metals can therefore be a significant antioxidant mechanism. Research has identified 2,3-dihydroxybenzoic acid as a potentially useful iron-chelating drug. mdpi.com This chelating activity can inhibit iron-induced oxidative DNA damage. nih.gov The anti-inflammatory properties of 2,3-dihydroxybenzoic acid have been linked to its dual role as an antioxidant and an iron chelator. nih.gov

Influence on Oxidative Stress Markers in Cellular Models

While direct studies on the effect of this compound on oxidative stress markers in cellular models are not available, research on related compounds provides a framework for potential activity. In cellular models, antioxidants can modulate the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. mdpi.com They can also protect cells from damage induced by oxidative agents. For instance, 2,3-dihydroxybenzoic acid has been shown to increase cell survival in monocytes treated with hydrogen peroxide. nih.gov The measurement of various biomarkers can be used to assess the level of oxidative stress and the protective effects of antioxidant compounds. nih.gov

Antimicrobial and Antibacterial Research

The potential of this compound as an antimicrobial agent is another significant area of research, with studies on its parent compound and related benzyl derivatives showing promising results against various bacterial strains, including those that are multidrug-resistant.

Inhibition of Bacterial Virulence Factors and Pathogenic Pathways

Beyond direct bactericidal or bacteriostatic activity, inhibiting bacterial virulence factors and pathogenic pathways represents a promising alternative strategy to combat bacterial infections. This approach can disarm pathogens without exerting selective pressure that leads to resistance. nih.gov

One of the key mechanisms for regulating virulence in many bacteria is quorum sensing (QS), a cell-to-cell communication system that controls the expression of virulence factors and biofilm formation. nih.govnih.gov The inhibition of QS is a major target for the development of new anti-infective therapies. nih.gov

A significant aspect of bacterial pathogenicity is the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics and host immune responses. ugm.ac.id Research has shown that 2,3-dihydroxybenzoic acid can inhibit biofilm formation by Pseudomonas aeruginosa. ugm.ac.id This effect is attributed to its iron-chelating properties, as iron is essential for biofilm development. By reducing the availability of free iron, 2,3-dihydroxybenzoic acid can significantly decrease biofilm formation without having a direct antimicrobial effect at the concentrations used. This suggests that this compound may also possess anti-biofilm properties.

Synergistic Effects with Established Antibiotics in In Vitro Studies

An emerging strategy to combat antibiotic resistance is the use of combination therapies, where a non-antibiotic compound enhances the efficacy of a conventional antibiotic. This synergistic approach can restore the activity of an antibiotic against a resistant strain or lower the required therapeutic dose, thereby reducing potential side effects.

While direct evidence for this compound is not yet available, studies on other benzoic acid derivatives have demonstrated significant synergistic potential. For instance, certain derivatives, when combined with the fatty acid capric acid, have shown potent and rapid bactericidal activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA). nih.gov The proposed mechanism for this synergy involves the disruption of the bacterial cell membrane by one compound, which then facilitates the entry of the second antimicrobial agent, leading to rapid cell death. nih.gov Furthermore, phenolic compounds like ethyl 3,4-dihydroxybenzoate have been shown to potentiate antibiotic activity by inhibiting efflux pumps, the bacterial proteins that expel antibiotics from the cell. nih.gov These findings suggest a plausible role for this compound as a synergistic agent, potentially acting to permeabilize bacterial membranes or inhibit resistance mechanisms, thereby enhancing the power of existing antibiotics.

Table 1: Antibacterial Activity of 2,3-Dihydroxybenzoic Acid (2,3-DHB) Against Multidrug-Resistant Bacteria
Bacterial StrainRelative Susceptibility
Serratia marcescensHigh
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Staphylococcus aureusModerate
Klebsiella pneumoniaeLow
researchgate.net

Anti-inflammatory Research Perspectives

Chronic inflammation is a key driver of numerous human diseases. Phenolic compounds, including hydroxybenzoic acids, are widely recognized for their anti-inflammatory properties. This activity is often linked to their ability to act as antioxidants and to modulate key signaling pathways involved in the inflammatory response.

Modulation of Inflammatory Mediators in Cellular Systems

The inflammatory process is orchestrated by a complex network of signaling molecules known as inflammatory mediators, which include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). The production of these mediators is a central feature of the cellular response to injury or infection. Research has shown that 2,3-dihydroxybenzoic acid possesses anti-inflammatory properties, which are attributed to its dual function as an antioxidant and an iron chelator. nih.gov By scavenging reactive oxygen species and sequestering iron, which can catalyze the formation of free radicals, 2,3-DHB can mitigate oxidative stress—a key trigger for inflammation. Specifically, 2,3-DHB has been shown to decrease the induction of NF-κB, a pivotal transcription factor that controls the expression of many pro-inflammatory genes. nih.gov Therefore, it is hypothesized that this compound may also modulate the inflammatory response by reducing the expression and release of these critical mediators in cellular systems.

Interactions with Pro-inflammatory Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. nih.govnih.gov In resting cells, NF-κB proteins are held inactive in the cytoplasm. nih.gov Upon stimulation by various triggers, such as bacterial products or pro-inflammatory cytokines, a signaling cascade is initiated that leads to the activation of NF-κB, allowing it to move into the nucleus. makhillpublications.co Once in the nucleus, NF-κB binds to DNA and drives the transcription of genes encoding pro-inflammatory proteins, including cytokines, chemokines, and adhesion molecules, thereby amplifying the inflammatory cascade. nih.gov

The ability of a compound to inhibit NF-κB activation is a hallmark of potent anti-inflammatory activity. selleckchem.com Studies have demonstrated that 2,3-dihydroxybenzoic acid can decrease the induction of NF-κB in monocytes subjected to oxidative stress. nih.gov In one study, treatment with 200 μM of 2,3-DHB led to a 50% increase in cell survival under oxidative conditions, an effect linked to its anti-inflammatory and antioxidant capabilities. nih.gov This documented interaction with a critical pro-inflammatory pathway suggests that this compound is a strong candidate for further research into its potential as an NF-κB-modulating anti-inflammatory agent.

Anticancer and Antiproliferative Research (Non-Clinical Models)

The search for novel anticancer agents is a continuous effort in biomedical research. Natural phenolic compounds and their synthetic derivatives have attracted considerable attention for their potential to inhibit cancer cell growth. Various dihydroxybenzene derivatives have been investigated for their effects on cancer cells, demonstrating mechanisms that include the inhibition of key enzymes and the induction of apoptosis (programmed cell death).

While specific data on this compound is scarce, related compounds have shown notable antiproliferative activity in non-clinical models. For example, a structure-activity analysis of various dihydroxybenzene derivatives, including aldehydes and oximes, revealed that certain isomers could inhibit ribonucleotide reductase—an enzyme essential for DNA synthesis and repair—and suppress the growth of L1210 leukemia cells in vitro. nih.gov Furthermore, studies on hydrazone derivatives of 2,4-dihydroxybenzoic acid have identified compounds with potent antiproliferative effects against various human cancer cell lines, including renal adenocarcinoma, hepatocellular carcinoma, and glioblastoma. mdpi.com One derivative exhibited a particularly low IC50 value of 0.77 µM against a glioblastoma cell line. mdpi.com Additionally, other research has highlighted that substitutions on a core structure with a benzyloxy (a benzyl ether) moiety can be crucial for anticancer activity. mdpi.com These findings collectively suggest that the structural motifs present in this compound—both the dihydroxybenzoic acid core and the benzyl group—are associated with anticancer properties, making it a compound of interest for future antiproliferative research.

Table 2: Antiproliferative Activity of a 2,4-Dihydroxybenzhydrazide Derivative (Compound 21)
Human Cancer Cell LineCancer TypeIC50 Value (µM)
LN-229Glioblastoma0.77
HepG2Hepatocellular Carcinoma7.81
769-PRenal Adenocarcinoma12.39
mdpi.com

Neurobiological Activity and Target Identification

Implications for Neurodegenerative Disease Research in Preclinical Models

Direct preclinical studies focusing on this compound in the context of neurodegenerative diseases are not extensively documented in current literature. However, the neuroprotective potential of its constituent parts and related phenolic compounds has been a subject of significant investigation. Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are often linked to oxidative stress and neuroinflammation. nih.gov

Compounds containing dihydroxybenzoic acid structures, such as Protocatechuic acid (3,4-dihydroxybenzoic acid), have demonstrated the ability to mitigate oxidative stress induced by hydrogen peroxide in primary neuronal cultures. nih.gov This antioxidant activity is crucial for protecting neurons from the damage that contributes to neurodegeneration. nih.gov Furthermore, derivatives of hydroxybenzoic acids have been explored as dual-target agents for Alzheimer's disease, acting as both antioxidants and cholinesterase inhibitors. frontiersin.org The neuroprotective effects of stilbenes, another class of phenolic compounds, have been well-documented in preclinical models, where they have been shown to reduce the generation of amyloid-β, limit tau protein hyperphosphorylation, and scavenge reactive oxygen species. nih.govnih.gov Given that this compound shares a core phenolic structure, it is plausible that it could exert similar neuroprotective effects, making it a candidate for future investigation in preclinical models of neurodegeneration.

Enzyme Inhibition Studies Beyond Siderophore Biosynthesis

The structural features of this compound suggest its potential as an inhibitor for various enzymes involved in disease pathology, extending beyond its role in siderophore biosynthesis.

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning. nih.gov Its inhibitors are of great interest in the cosmetic and food industries. nih.gov While direct kinetic studies on this compound are limited, research on analogous compounds provides significant mechanistic insights.

The inhibitory action of phenolic compounds on tyrosinase often involves the chelation of copper ions in the enzyme's active site by hydroxyl groups. nih.gov Esters of the related 3,4-dihydroxybenzoic acid have been synthesized and shown to be effective tyrosinase inhibitors. nih.gov Kinetic analyses of these related compounds reveal various inhibition mechanisms, including competitive, non-competitive, and mixed-type inhibition. researchgate.net

Competitive Inhibition : The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. Several potent tyrosinase inhibitors with a resorcinol (B1680541) skeleton demonstrate a competitive mechanism. elsevierpure.com

Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency. researchgate.netmdpi.com

Mixed-type Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity (Km) and the maximum reaction rate (Vmax). nih.gov

The 2,3-dihydroxy (catechol) structure of this compound is a key pharmacophore for tyrosinase inhibition, suggesting a high potential for this compound to act as an effective inhibitor, likely through a competitive or mixed-inhibition mechanism by interacting with the dicopper center of the enzyme.

Inhibitor Compound (Related to this compound)EnzymeInhibition TypeIC50 Value (µM)Reference
Benzoic AcidMushroom TyrosinaseCompetitive119 mdpi.com
3,5-dihydroxybenzoyl-hydrazineylidene derivativeMushroom TyrosinaseCompetitive55.39 nih.gov
2,3-dihydroxybenzoic acidMushroom TyrosinaseCompetitive~3.1 (0.8776 µg/mL) researchgate.net
(Z)-2-(benzylidene)benzimidazothiazolone analogMushroom TyrosinaseCompetitiveData not specified researchgate.net

Beyond tyrosinase, the structural motifs of this compound suggest inhibitory potential against other enzymes implicated in various diseases. For instance, derivatives of hydroxybenzoic acid have been successfully designed as inhibitors of cholinesterases, which are key targets in Alzheimer's disease therapy. frontiersin.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Pharmacophoric Requirements for Specific Bioactivities

A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. For Benzyl (B1604629) 2,3-dihydroxybenzoate and related compounds, the primary pharmacophoric features are the hydrogen bond-donating hydroxyl groups, the aromatic ring systems capable of pi-pi stacking, and the ester group, which can act as a hydrogen bond acceptor.

The number and, critically, the relative positioning of hydroxyl (-OH) groups on the benzoic acid ring are paramount determinants of biological activity, particularly antioxidant and radical-scavenging capabilities. The 2,3-dihydroxy substitution pattern in Benzyl 2,3-dihydroxybenzoate forms a catechol moiety, which is a well-established pharmacophore for potent antioxidant and metal-chelating effects.

Studies on various dihydroxybenzoic acid (DHBA) isomers consistently demonstrate that the arrangement of these hydroxyl groups significantly impacts their efficacy. For instance, in assays measuring radical-scavenging activity against stable radicals like DPPH• (1,1-diphenyl-2-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)), the 2,3-DHBA isomer often shows high efficacy. nih.gov This is attributed to the stability of the resulting semiquinone radical, which is stabilized by intramolecular hydrogen bonding.

Compounds with hydroxyl groups in the ortho (e.g., 2,3-DHBA) or para (e.g., 2,5-DHBA) positions relative to each other tend to exhibit stronger antioxidant activity than those with a meta-relationship (e.g., 2,4-DHBA, 3,5-DHBA). nih.gov This is because ortho and para arrangements facilitate the donation of a hydrogen atom and the delocalization of the resulting radical electron across the aromatic system.

Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid Isomers

Compound Hydroxyl Positions Relative Antioxidant Activity (% Inhibition of ABTS•+)
2,3-Dihydroxybenzoic Acid ortho 86.40% nih.gov
2,5-Dihydroxybenzoic Acid para 80.11% nih.gov
3,4-Dihydroxybenzoic Acid ortho 74.51% nih.gov
3,5-Dihydroxybenzoic Acid meta 60.39% nih.gov
2,4-Dihydroxybenzoic Acid meta 16.17% nih.gov
2,6-Dihydroxybenzoic Acid meta 8.12% nih.gov

Data derived from a study on the parent acids at a 50 μM concentration. The esterification to form benzyl esters is expected to modulate lipophilicity but preserve the relative activity trends governed by the hydroxyl positioning.

The benzyl group of this compound primarily influences the compound's lipophilicity and steric profile. Modifications to this group can fine-tune its interaction with biological targets and affect its ability to cross cell membranes.

SAR studies on related molecules, such as benzyl and benzoyl benzoic acid inhibitors, show that the flexibility and electronic properties of this moiety are crucial. nih.gov Replacing the benzoyl group with a more flexible benzyl group has been shown to slightly improve antimicrobial activity, potentially due to a better fit within a target's binding pocket. nih.gov

Furthermore, adding substituents to the benzyl ring can significantly alter potency. For example, in a series of indazole derivatives, substituting the benzyl ring at the ortho position with electron-withdrawing groups like fluoro or cyano led to better inhibitory activity compared to substitutions at the meta or para positions. nih.gov This suggests that both steric and electronic factors of the benzyl group play a key role in molecular recognition and binding affinity. Conversion of the 1-benzyl group to a hydrogen atom in these analogs was found to significantly reduce bioactivity, highlighting the necessity of an aromatic ring at this position. nih.gov

Esterification is a common method to modify the physical properties of phenolic compounds, often increasing their lipophilicity and thus their utility in lipid-rich environments like cell membranes. nih.govmdpi.com However, this modification can sometimes decrease antioxidant activity in polar, aqueous-based assays, as the esterification of a carboxylic acid or the blocking of a hydroxyl group can reduce the ability to donate hydrogen atoms. nih.govnih.gov

Replacing the ester linkage with a more stable amide linkage is a common bioisosteric substitution strategy in drug design. This can result in compounds with greater resistance to enzymatic degradation, potentially leading to a longer duration of action in vivo. The specific impact of such a modification would depend on the biological target, as the geometric and electronic differences between an ester and an amide could alter binding interactions.

Correlating Structural Features with Mechanistic Pathways

The chemical structure of this compound directly dictates its likely mechanisms of action.

Antioxidant and Radical Scavenging Activity : The primary driver of this activity is the 2,3-dihydroxy (catechol) arrangement. This feature allows the molecule to readily donate a hydrogen atom to neutralize free radicals. The resulting phenoxy radical is stabilized through resonance and the formation of an intramolecular hydrogen bond. This catechol structure is also a potent iron chelator. nih.gov By binding to pro-oxidant metal ions like iron, it can prevent them from participating in reactions that generate harmful reactive oxygen species, such as the Fenton reaction. 2,3-DHB has been shown to have a potent inhibitory effect on iron-induced oxidative DNA damage. nih.gov

Enzyme Inhibition : The 2,3-dihydroxybenzoic acid moiety is a known precursor in the biosynthesis of siderophores like enterobactin (B1671361) in bacteria. wikipedia.orgnih.gov Enzymes within this pathway, such as EntE (2,3-dihydroxybenzoate-AMP ligase), recognize and bind the 2,3-DHB structure. nih.gov Therefore, this compound and its analogs could act as competitive inhibitors of such enzymes, disrupting essential bacterial processes. The benzyl ester portion could enhance binding to hydrophobic pockets near the active site or improve cell penetration to reach the intracellular target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling uses statistical methods to create mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.govimist.ma For phenolic antioxidants like this compound, QSAR models are invaluable for predicting activity and guiding the design of more potent analogs.

These models typically use calculated molecular descriptors as predictor variables. Key descriptors for phenolic compounds often include:

Electronic Descriptors : Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Higher HOMO energy is generally correlated with better electron-donating ability and thus higher antioxidant activity.

Thermodynamic Descriptors : Including Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom can be more easily abstracted by a radical, leading to higher antioxidant potency.

Topological and Steric Descriptors : These describe the size, shape, and branching of the molecule, which are important for fitting into an enzyme's active site.

Physicochemical Descriptors : Such as the partition coefficient (logP), which quantifies lipophilicity and is crucial for predicting membrane permeability.

A typical QSAR model for antioxidant activity might take the form of a multiple linear regression (MLR) equation:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

For instance, one QSAR study on phenolic antioxidants found a strong correlation between the half-maximal inhibitory concentration (pIC50) and descriptors like the O-H bond dissociation enthalpy and the ionization potential (IP). jocpr.com Another study identified the number of hydroxyl groups, Cosmo Area (CA), Core-Core Repulsion (CCR), and Final Heat of Formation (FHF) as key descriptors for predicting Trolox-equivalent antioxidant capacity (TEAC). nih.gov

Table 2: Key Molecular Descriptors Used in QSAR for Phenolic Compounds

Descriptor Type Example Relevance to Bioactivity
Thermodynamic Bond Dissociation Enthalpy (BDE) Lower values correlate with higher radical scavenging activity. jocpr.com
Electronic Highest Occupied Molecular Orbital (HOMO) Energy Higher values indicate easier electron donation, enhancing antioxidant capacity. nih.gov
Electronic Ionization Potential (IP) Lower values suggest easier removal of an electron, relating to antioxidant mechanism. jocpr.com
Structural Number of Hydroxyl Groups Directly contributes to antioxidant activity. nih.govnih.gov

| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and access to biological targets. |

These QSAR models, once validated, can be used to virtually screen new derivatives of this compound, prioritizing the synthesis of compounds predicted to have the most promising biological activity.

Computational and Theoretical Chemistry Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Benzyl (B1604629) 2,3-dihydroxybenzoate, this method is instrumental in elucidating its potential interactions with biological targets.

Molecular docking studies have been employed to investigate the binding affinity of benzoic acid derivatives against various protein targets. For instance, in studies related to SARS-CoV-2 main protease, docking is used to predict the binding affinity and interactions with amino acid residues in the active site. nih.gov The process involves preparing the 3D structure of the protein target, removing water molecules, and adding polar hydrogens to facilitate hydrogen bonding. ukm.my The ligand, in this case, a derivative of Benzyl 2,3-dihydroxybenzoate, is then docked into the active site of the protein to determine the most stable binding conformation.

The binding affinity is often quantified by a docking score, which estimates the free energy of binding. For example, in a study of hydroxy-3-arylcoumarins, the best free binding energy was found to be -9.2 kcal/mol for one of the compounds. mdpi.com Similarly, studies on benzimidazole (B57391) derivatives as EGFR inhibitors reported binding energies ranging from -7.8 to -8.4 kcal/mol. ukm.my These scores are indicative of the stability of the ligand-protein complex. The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket. For instance, in the case of SARS-CoV-2 main protease, boceprevir, a reference ligand, forms eight hydrogen bonding interactions with residues such as CYS145, SER144, and GLY143. nih.gov

Table 1: Examples of Molecular Docking Studies on Related Compounds
Compound ClassProtein TargetReported Binding Energy (kcal/mol)Key Interacting Residues
Hydroxy-3-arylcoumarinsS. aureus tyrosyl-tRNA synthetase-8.5 to -9.2Not Specified
Benzimidazole derivativesEGFR wild-type and T790M mutant-7.8 to -8.4Not Specified
Benzoic acid derivativesSARS-CoV-2 main protease-29.59 to -37.25CYS145, SER144, GLY143, HIS41, HIS164, GLU166

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are crucial for understanding its electronic properties and chemical reactivity.

DFT calculations are employed to optimize the molecular geometry of the compound and to compute various electronic parameters. windows.netnih.gov These calculations are often performed using specific basis sets, such as B3LYP/6–311++(d,p), to achieve accurate results. mdpi.com The optimized geometry provides information on bond lengths and angles, which can be compared with experimental data if available.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of the molecule. scispace.com A smaller energy gap suggests higher reactivity. For a related compound, benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.0319 eV. nih.gov The distribution of HOMO and LUMO orbitals across the molecule reveals the regions that are prone to electrophilic and nucleophilic attack, respectively. mdpi.com

Other reactivity descriptors calculated from DFT include chemical potential, chemical hardness, and the electrophilicity index, which provide further insights into the molecule's reactivity and its ability to interact with other molecules. windows.net The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, which visualizes the charge distribution and identifies the electrophilic and nucleophilic sites on the molecule. windows.net

Table 2: Electronic Properties of a Related Compound from DFT Calculations
PropertyCalculated Value
HOMO Energy-6.3166 eV
LUMO Energy-2.2847 eV
HOMO-LUMO Energy Gap4.0319 eV

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations provide valuable information on its conformational flexibility and the dynamics of its interactions with other molecules, particularly in a biological context.

MD simulations can be used to investigate the behavior of molecules in solution, providing insights into molecular association and the formation of different solid phases. nih.govresearchgate.net These simulations are typically performed using force fields like the General Amber Force Field (GAFF) and software packages such as Gromacs. nih.gov The simulations are run for a specific duration, for example, 100 ns, to observe the dynamic behavior of the molecule over time. nih.gov

In the context of ligand-target interactions, MD simulations are used to assess the stability of the complex formed between a ligand and its protein target. nih.gov After a ligand is docked into a protein's active site, an MD simulation can reveal how the complex behaves over time, providing information on the stability of the binding pose and the interactions that maintain the complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone is often monitored to assess the stability of the complex. nih.gov Lower RMSD values generally indicate greater stability. nih.gov

Furthermore, MD simulations can be used to study the conformational changes in the molecule itself. For benzyl alcohol derivatives, simulations can reveal the preferred conformations and the orientational distribution of the molecule within a specific environment, such as a lipid bilayer. um.es

In Silico Screening and Virtual Library Design for Novel Lead Compounds

In silico screening and virtual library design are computational techniques used to identify and design new molecules with desired properties. These methods are particularly useful in drug discovery for identifying novel lead compounds based on a known active molecule like this compound.

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. This can be done through methods like molecular docking, where each compound in the library is docked to the target protein, and the best candidates are selected based on their docking scores. mdpi.com Pharmacophore modeling is another approach where a 3D model of the essential features required for biological activity is created and used to screen compound libraries. nih.gov

Virtual library design involves the creation of new molecules by modifying a known scaffold, such as the dihydroxybenzoate core of this compound. The structural alterations can include alkylation, acylation, or halogenation of the core structure. These modifications lead to a library of new compounds with potentially improved properties. In silico methods can then be used to predict the properties of these new compounds, such as their binding affinity to a target protein or their pharmacokinetic properties. This approach allows for the rational design of novel lead compounds with enhanced activity and selectivity. researchgate.netymerdigital.com

Natural Occurrence, Isolation, and Biosynthetic Pathways

Identification and Characterization from Natural Sources (e.g., Plants, Microorganisms)

2,3-Dihydroxybenzoic acid has been identified in a variety of plant species. It is found in Phyllanthus acidus and the aquatic fern Salvinia molesta. wikipedia.orgnih.gov Additionally, it is abundant in the fruits of Flacourtia inermis. wikipedia.org The compound has also been recognized as a secondary metabolite in plants. nih.gov

In the microbial world, 2,3-dihydroxybenzoic acid is produced by various bacteria. For instance, it is a metabolite found in Escherichia coli. nih.gov It also serves as a siderophore, a molecule that binds and transports iron, for Brucella abortus. Furthermore, the degradation of 2,3-dihydroxybenzoate has been studied in Pseudomonas reinekei MT1, indicating its presence and metabolic relevance in this bacterium. nih.gov

While the benzyl (B1604629) ester itself has not been reported as a natural product, the related compound benzyl benzoate (B1203000) has been isolated from plants of the genus Polyalthia. nih.gov

Biosynthetic Routes of 2,3-Dihydroxybenzoic Acid and Related Compounds

The biosynthesis of 2,3-dihydroxybenzoic acid is known to occur via the shikimate pathway, a major metabolic route in plants and microorganisms for the synthesis of aromatic compounds. wikipedia.org A key intermediate in this pathway is chorismate. In bacteria, a series of enzymes encoded by the dhb gene cluster are involved in the conversion of chorismate to 2,3-dihydroxybenzoate, which is a precursor for the siderophore enterobactin (B1671361). nih.gov

The biosynthesis of benzyl esters, such as benzyl benzoate, involves the enzymatic condensation of benzyl alcohol with a benzoyl-CoA thioester. The enzyme benzoyl-CoA:benzyl alcohol benzoyltransferase (BPBT) catalyzes this reaction. Benzyl alcohol itself is derived from benzaldehyde, which is an intermediate in the metabolic pathway of benzenoid compounds. researchgate.net

Although the specific biosynthetic pathway for Benzyl 2,3-dihydroxybenzoate has not been elucidated, it is plausible that it is formed through the esterification of 2,3-dihydroxybenzoic acid with benzyl alcohol. This reaction would likely be catalyzed by a specific transferase enzyme capable of utilizing these substrates.

Role of this compound in Natural Systems

The precise biological role of this compound in natural systems has not been directly investigated. However, based on the known functions of its precursors, some potential roles can be inferred.

2,3-Dihydroxybenzoic acid is a crucial component of siderophores, which are iron-chelating molecules essential for iron acquisition in many bacteria. wikipedia.orgnih.gov This suggests that this compound, if produced by microorganisms, could potentially be involved in iron metabolism or exhibit antimicrobial properties by sequestering iron. Indeed, 2,3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit has been shown to have effective antibacterial activity against multidrug-resistant bacterial strains. researchgate.net

Benzyl benzoate is known to have acaricidal and scabicidal properties and is also considered a plant metabolite. nih.gov It has been isolated from the rhizome of Kaempferia rotunda and has demonstrated antibacterial activity. researchgate.net Given these properties, it is conceivable that this compound could play a role in plant defense against herbivores or pathogens. The presence of the dihydroxybenzoic acid moiety might also confer antioxidant properties to the molecule. nih.gov

In the context of insect metabolism, a study on the Colorado potato beetle (Leptinotarsa decemlineata) identified 2,3-dihydroxybenzoic acid as a metabolite and noted alterations in the levels of various aromatic compounds, including benzyl benzoate, during different life stages, suggesting a role in the degradation of aromatics.

It is important to emphasize that these potential roles are hypothetical and require experimental validation to confirm the actual biological functions of this compound in natural systems.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation of Research Compounds and Metabolites

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and composition. For a compound like Benzyl (B1604629) 2,3-dihydroxybenzoate, a combination of techniques is employed to confirm its identity and study its properties.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, revealing the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum is expected to show signals for the aromatic protons on both rings and the methylene (B1212753) protons of the benzyl group. The protons on the 2,3-dihydroxybenzoyl ring would appear as a distinct multiplet system, while the five protons of the benzyl ring's phenyl group would also produce signals in the aromatic region. A characteristic singlet for the benzylic methylene (-CH₂) protons would be observed, shifted downfield due to the adjacent oxygen atom.

The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the benzylic methylene carbon, and the twelve aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl 2,3-dihydroxybenzoate

Group Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Benzyl Phenyl-H 7.30 - 7.50 (m, 5H) 128 - 136
Benzyl Methylene (-CH₂) ~5.3 (s, 2H) ~67
2,3-Dihydroxybenzoyl Aromatic-H 6.70 - 7.30 (m, 3H) 115 - 150
2,3-Dihydroxybenzoyl Carbonyl (-C=O) - ~166

Note: Predicted values are based on typical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For complex mixtures, MS is often coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC). lcms.cz

In the analysis of this compound, electron ionization (EI) MS would likely show a molecular ion peak corresponding to its molecular weight (244.24 g/mol ). The fragmentation pattern would be key to confirming the structure. Characteristic fragments would include ions corresponding to the benzyl cation (m/z 91), the tropylium (B1234903) ion (m/z 91), and fragments from the 2,3-dihydroxybenzoyl moiety, such as the 2,3-dihydroxybenzoyl cation (m/z 153) and subsequent losses of water or carbon monoxide. nist.govfu-berlin.de

LC-MS is particularly well-suited for analyzing hydroxylated aromatic compounds. nih.gov Using techniques like electrospray ionization (ESI), LC-MS can detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. rrml.ro Tandem mass spectrometry (MS/MS) can further isolate a specific ion and fragment it to provide more detailed structural information, which is useful for distinguishing between isomers. rrml.rovu.edu.au The ion transition m/z 153 → m/z 109 is characteristic of dihydroxybenzoic acid isomers. rrml.ro

GC-MS can also be used, though it may require derivatization of the hydroxyl groups to increase the compound's volatility. nih.gov This technique offers high chromatographic resolution and is effective for separating components in complex samples before mass analysis. lcms.cz

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. shimadzu.com

This compound possesses a conjugated system within its aromatic rings, which results in characteristic UV absorption. The presence of hydroxyl groups (-OH) as auxochromes on the benzene (B151609) ring influences the position and intensity of the absorption maxima (λmax). shimadzu.com Culture filtrates containing 2,3-dihydroxybenzoic acid, a core component of the target molecule, show a distinct absorbance maximum around 320 nm. nih.gov The spectrum of this compound is expected to be influenced by both the dihydroxybenzoyl and benzyl chromophores.

UV-Vis spectroscopy is widely used for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. This method is valuable for monitoring reaction progress or quantifying the compound in various matrices. Furthermore, changes in the UV-Vis spectrum upon addition of other substances can indicate molecular interactions, making it a useful tool for binding studies.

Chromatographic Techniques for Separation and Purification in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating and purifying compounds of interest from complex samples, such as reaction mixtures or natural product extracts.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. It is particularly effective for compounds like this compound due to its high resolution and versatility.

HPLC is not only an analytical tool but also a preparative one. By scaling up the process, it can be used to isolate pure fractions of the compound for further structural analysis or biological testing. Detection is commonly achieved using a UV detector set at the compound's λmax. nih.govnih.gov

Table 2: Typical RP-HPLC Parameters for Analysis of Benzoic Acid Derivatives

Parameter Condition
Column C8 or C18, 150 x 4.6 mm, 3-5 µm
Mobile Phase Gradient or isocratic elution with Acetonitrile/Methanol and acidified water
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 254 nm, 280 nm, or λmax

| Column Temperature | 25 - 35 °C |

Reference conditions are based on methods for related compounds. scirp.org

Separating isomers, which have the same molecular formula but different structural arrangements, presents a significant challenge in chromatography. Dihydroxybenzoic acid isomers, for instance, often have very similar hydrophobic properties, making their separation by standard reversed-phase HPLC difficult. helixchrom.com

Mixed-mode chromatography is an advanced HPLC technique that utilizes a stationary phase with multiple retention mechanisms, such as reversed-phase and ion-exchange interactions. helixchrom.comsielc.com This dual functionality provides unique selectivity that can resolve compounds with minor structural differences.

For separating isomers of dihydroxybenzoic acid, a mixed-mode column can exploit subtle differences in both their hydrophobicity and the pKa values of their acidic functional groups. helixchrom.com By manipulating the pH and ionic strength of the mobile phase, the degree of ionic interaction can be controlled, allowing for the fine-tuning of selectivity and achieving baseline separation of closely related isomers. helixchrom.com This technique is invaluable for ensuring the purity of a specific isomer like 2,3-dihydroxybenzoic acid before it is used in further applications, or for accurately quantifying it in the presence of other isomers. Core-shell mixed-mode columns, in particular, offer a combination of unique selectivity, high efficiency, and speed. helixchrom.com

Calorimetric and Equilibrium Studies for Binding Kinetics (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. unizar.esspringernature.com This method allows for the determination of key thermodynamic parameters of an interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH), which provides a complete thermodynamic profile of the binding process in a single experiment. springernature.com

While direct ITC studies on this compound were not found, research on its core component, 2,3-dihydroxybenzoic acid (2,3-DHBA), demonstrates the utility of this technique. In one study, ITC was employed to measure the direct binding of 2,3-dihydroxybenzoate to MarR, a transcriptional repressor in Escherichia coli. The experiment revealed that 2,3-dihydroxybenzoate binds to MarR with a dissociation constant (Kd) of 0.5 mM. nih.gov This binding was shown to inhibit the DNA-binding activity of MarR, indicating a tangible biological consequence of the interaction. nih.gov

The experimental setup for such a measurement typically involves titrating a solution of the ligand (in this case, 2,3-dihydroxybenzoate) into a sample cell containing the protein (MarR) at a constant temperature. nih.gov The resulting heat changes upon each injection are measured to generate a binding isotherm, which is then analyzed to determine the thermodynamic parameters.

Table 1: Thermodynamic Binding Parameters of 2,3-dihydroxybenzoate with MarR Protein via ITC
LigandProteinTechniqueDissociation Constant (Kd)Reference
2,3-dihydroxybenzoateMarRITC0.5 mM nih.gov

For this compound, the presence of the benzyl group would be expected to alter its binding kinetics compared to 2,3-DHBA. The bulky, hydrophobic benzyl moiety could lead to different steric and hydrophobic interactions within a protein's binding pocket, potentially affecting both the affinity and the enthalpic and entropic contributions to the binding energy.

Electrochemical Studies for Redox Properties and Reaction Mechanisms

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for investigating the redox properties and reaction mechanisms of compounds like this compound. These studies provide insight into the electron-transfer characteristics and the stability of oxidized or reduced species.

The interaction of 2,3-DHBA with other chemical species has also been explored. For instance, in the presence of copper(II) ions, the oxidation of 2,3-DHBA is enhanced. nih.govresearchgate.net This process is further amplified in the presence of hydrogen peroxide (H₂O₂), which regenerates Cu(II) by oxidizing Cu(I), creating a redox cycle that also produces highly reactive hydroxyl radicals. nih.govresearchgate.net This mechanism suggests that 2,3-DHBA can participate in chelator-mediated Fenton reactions, which are relevant in biological and environmental contexts like wood decay. nih.gov

The electrochemical oxidation mechanism can be summarized as follows:

Table 2: Electrochemical Oxidation Mechanism of 2,3-dihydroxybenzoic acid (2,3-DHBA)
StepProcessReactants/IntermediatesProduct/IntermediateTechniqueReference
1One-electron oxidation in solution (Chemical Reaction)2,3-dihydroxybenzoic acid (2,3-DHBA)Semiquinone radicalCyclic Voltammetry nih.gov
2Electron-transfer reaction at the electrode surfaceSemiquinone radicalQuinoneCyclic Voltammetry nih.gov
3Enhanced oxidation via redox cycling (in the presence of Cu(II) and H₂O₂)2,3-DHBA, Cu(II), H₂O₂Oxidized 2,3-DHBA, Cu(I), hydroxyl radicals (•OH), dissolved oxygen (O₂)Cyclic Voltammetry nih.govresearchgate.net

Future Research Directions and Research Gaps

Exploration of Uncharted Biological Activities and Molecular Targets

The biological profile of Benzyl (B1604629) 2,3-dihydroxybenzoate remains largely unexplored. Research into its parent compound, 2,3-DHBA, has confirmed its role as an effective antibacterial agent against multi-drug resistant strains, an iron-chelating drug, and a modulator of inflammatory pathways through the inhibition of nuclear factor kappa B (NFκB). sigmaaldrich.comnih.govresearchgate.net Furthermore, long-chain alkyl esters of 2,3-DHBA, such as Tetradecyl 2,3-dihydroxybenzoate, have demonstrated potent neuritogenic activity, indicating that esterification can unlock novel biological functions. nih.govjst.go.jp

Future research should systematically screen Benzyl 2,3-dihydroxybenzoate for a range of biological activities. The benzyl moiety may enhance cellular uptake compared to the more polar carboxylic acid, potentially leading to improved potency or a different spectrum of activity. Based on related compounds, several molecular targets present themselves as primary candidates for investigation. For instance, Heat Shock Cognate 70 kDa Protein (Hsc70) was identified as the direct target for the neuritogenic effects of a related 2,3-dihydroxybenzoate ester. nih.gov Given 2,3-DHBA's role in bacterial iron acquisition, enzymes in these pathways, such as 2,3-dihydroxybenzoate-AMP ligase, are also plausible targets. nih.govdrugbank.com

Table 1: Potential Biological Activities and Molecular Targets for Future Investigation
Potential Biological ActivityRationale Based on Related CompoundsPotential Molecular Target(s)
Antimicrobial (Antibacterial/Antifungal)Parent acid (2,3-DHBA) is effective against MDR bacteria. Benzyl benzoate (B1203000) also possesses antimicrobial properties. researchgate.netugm.ac.idBacterial iron acquisition enzymes (e.g., 2,3-dihydroxybenzoate-AMP ligase), cell wall synthesis machinery. drugbank.com
Neuritogenic/NeuroprotectiveLong-chain alkyl esters of 2,3-DHBA induce neurite outgrowth. jst.go.jpHeat Shock Cognate 70 kDa Protein (Hsc70), 78 kDa glucose-regulated protein (GRP78). nih.gov
Anti-inflammatory2,3-DHBA decreases activation of the pro-inflammatory transcription factor NFκB. nih.govComponents of the NFκB signaling pathway (e.g., IKK kinases).
Iron ChelationThe 2,3-dihydroxybenzoyl (catechol) moiety is a classic iron-binding siderophore. sigmaaldrich.comFree iron (Fe3+), iron-dependent enzymes.

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of this compound can be achieved through standard esterification procedures, such as the reaction of 2,3-dihydroxybenzoic acid with benzyl chloride or benzyl alcohol, often facilitated by a catalyst. google.comgoogle.com While this provides access to the core molecule, significant research gaps exist in the development of advanced synthetic methodologies to generate complex derivatives for structure-activity relationship (SAR) studies.

Future synthetic research should focus on two main areas: modification of the aromatic rings and diversification of the ester linkage.

Ring Functionalization: Strategies such as electrophilic aromatic substitution (e.g., nitration, halogenation) or palladium-catalyzed cross-coupling reactions could be employed to install a variety of functional groups on either the catechol or benzyl rings. This would allow for a systematic exploration of how electronic and steric factors influence biological activity.

Linker Modification: The ester linkage itself can be replaced with more stable or functionally diverse groups. For example, replacing the ester oxygen with sulfur to create a thioester linkage was shown to enhance the neuritogenic activity of related 2,3-dihydroxybenzoate derivatives. jst.go.jp Other possibilities include amide or ether linkages, each offering different chemical properties and metabolic stabilities.

Table 2: Proposed Synthetic Strategies for Derivative Generation
StrategyDescriptionPotential OutcomeReference Methodology
Direct EsterificationReaction of 2,3-dihydroxybenzoic acid with benzyl chloride in the presence of an amide catalyst.Efficient, salt-free synthesis of the parent compound.Amide-catalyzed esterification process. google.com
Aromatic Cross-CouplingSuzuki or Buchwald-Hartwig coupling on a halogenated this compound intermediate.Installation of new aryl or alkyl groups to probe steric and electronic effects.Standard palladium-catalyzed cross-coupling protocols.
Linker DiversificationSynthesis of analogues with amide, ether, or thioester linkages instead of the ester.Improved metabolic stability and exploration of hydrogen bonding potential.Synthesis of S-alkyl 2,3-dihydroxybenzothioates. jst.go.jp
Multi-Component ReactionsUsing the benzyl or benzoate moiety as a component in reactions that build complex heterocyclic systems.Rapid generation of structurally complex and diverse libraries for high-throughput screening.Three-component synthesis of benzothiazole derivatives. researchgate.net

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

Once a robust biological activity is confirmed for this compound, a significant research effort will be required to elucidate its mechanism of action. Multi-omics approaches, which provide a global view of cellular changes, are powerful tools for this purpose. These techniques can generate unbiased, system-wide data to formulate and test hypotheses about drug mechanisms.

A future research workflow could involve treating a relevant biological system (e.g., a bacterial culture or a neuronal cell line) with the compound and applying a suite of omics technologies:

Transcriptomics (RNA-Seq): Would reveal the full scope of gene expression changes, identifying entire pathways that are perturbed by the compound.

Proteomics: Would quantify changes in protein levels and post-translational modifications, helping to pinpoint the cellular machinery directly or indirectly affected.

Metabolomics: Would measure fluctuations in small-molecule metabolites, providing a functional readout of the cell's metabolic state and highlighting enzymatic pathways that are inhibited or activated.

By integrating these datasets, researchers can build a comprehensive model of the compound's cellular effects, moving beyond a single target to understand its impact on the entire biological network.

Addressing Challenges in Specificity and Bioavailability in Preclinical Research Models

Translating a promising compound from the laboratory to a potential therapeutic requires overcoming challenges related to its pharmacokinetic and pharmacodynamic properties. For this compound, two key areas of concern are specificity and bioavailability.

Specificity: The catechol moiety is known to chelate various metal ions and can be susceptible to oxidation, potentially leading to off-target effects or reactivity. While the parent acid's metabolite, 2,3-DHBA, is found in plasma, its broader interactions are not fully characterized. nih.gov Studies on related esters have identified primary targets like Hsc70 but also noted interactions with other proteins, underscoring the need for rigorous specificity testing. nih.gov Future preclinical studies must include comprehensive off-target profiling to ensure that the observed biological effect is due to interaction with the intended target.

Bioavailability: The benzyl ester is more lipophilic than its parent acid, which may improve its absorption across biological membranes. However, it will also be susceptible to hydrolysis by esterase enzymes present in the plasma and tissues, which could lead to rapid clearance and a short half-life. Preclinical models must therefore carefully characterize the compound's absorption, distribution, metabolism, and excretion (ADME) profile to determine its stability, tissue distribution, and whether the intact ester or its hydrolyzed metabolite (2,3-DHBA) is the primary active species in vivo.

Computational Design and Experimental Validation of Next-Generation Analogues

Computer-aided drug design (CADD) offers a rational approach to optimize the structure of this compound for enhanced potency, selectivity, and drug-like properties. nih.gov This approach can significantly accelerate the discovery of next-generation analogues by prioritizing the synthesis of compounds with the highest probability of success.

A future research program should integrate computational modeling with experimental work in a cyclical design-synthesize-test-analyze workflow.

Target-Based Design: Once a molecular target is validated (e.g., Hsc70), its three-dimensional structure can be used for molecular docking studies. nih.gov this compound would be docked into the binding site to predict its binding mode and affinity.

In Silico Analogue Design: Based on the docking pose, new analogues can be designed in silico with modifications predicted to form more favorable interactions (e.g., additional hydrogen bonds or hydrophobic contacts) with the target protein.

Synthesis and Validation: The most promising computationally designed analogues would then be synthesized.

Experimental Testing: These new compounds would be evaluated in relevant biological assays (e.g., neurite outgrowth or antimicrobial assays) to determine if the design strategy was successful. The cellular thermal shift assay (CETSA) could be used to confirm direct target engagement in cells. nih.gov

This iterative process of computational design and experimental feedback is a powerful strategy for efficiently optimizing a lead compound.

Table 3: Hypothetical Workflow for Computational Design of Analogues
StepActionMethodology/ToolsDesired Outcome
1. Target IdentificationValidate a primary molecular target for a confirmed biological activity.Activity-based protein profiling, genetic knockdown (siRNA).A confirmed protein target (e.g., Hsc70).
2. Structural ModelingObtain or model the 3D structure of the target's binding site.X-ray crystallography, Cryo-EM, Homology Modeling.High-resolution structure of the ligand-binding pocket.
3. Molecular DockingPredict the binding pose of this compound in the active site.Software such as AutoDock, Glide, or GOLD.A structural model of the protein-ligand interaction.
4. Analogue DesignDesign new molecules with improved predicted binding affinity and ADME properties.In silico modification, virtual screening, free energy perturbation calculations.A prioritized list of virtual compounds for synthesis.
5. Experimental ValidationSynthesize and test the prioritized analogues.Chemical synthesis, in vitro biological assays, target engagement assays (CETSA).Validated next-generation compounds with improved properties.

Q & A

Q. What are the established synthetic routes for preparing benzyl 2,3-dihydroxybenzoate, and what factors influence reaction efficiency?

this compound can be synthesized via esterification of 2,3-dihydroxybenzoic acid (DHB) with benzyl halides (e.g., benzyl chloride or bromide) in the presence of a base (e.g., K2_2CO3_3) or using coupling agents like DCC (dicyclohexylcarbodiimide). Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature (60–80°C), and protection of phenolic hydroxyl groups to prevent side reactions. The purity of DHB (CAS 303-38-8) is critical, as impurities may lead to byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm ester formation and aromatic substitution patterns.
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection (λ = 254–280 nm) to assess purity.
  • Mass spectrometry : ESI-MS or GC-MS to verify molecular weight (expected [M+H]+^+ ~ 259.1 g/mol) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (N2_2 or Ar) at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or high temperatures (>40°C), which may hydrolyze the ester bond. Use desiccants in storage vials to prevent degradation .

Advanced Research Questions

Q. How does the electronic environment of the 2,3-dihydroxybenzoate moiety influence the compound’s reactivity in catalytic applications?

The ortho-dihydroxy groups act as chelating ligands for metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}), enabling applications in redox catalysis. Steric hindrance from the benzyl group may reduce coordination efficiency compared to smaller esters (e.g., methyl derivatives). Computational studies (DFT) can model charge distribution and predict reactivity .

Q. What strategies mitigate data contradictions in solubility measurements of this compound across studies?

Discrepancies often arise from variations in solvent polarity, temperature, and sample purity. Standardize protocols using:

  • Saturated solution method : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C.
  • HPLC calibration : Quantify dissolved compound via UV absorbance.
  • Purity verification : Use ≥98% pure compound (referenced from analogous esters like methyl 2,3-dihydroxybenzoate, CAS 2411-83-8) .

Q. What degradation pathways are observed under accelerated stability testing, and how can they be monitored?

Hydrolysis of the ester bond is the primary pathway, yielding 2,3-dihydroxybenzoic acid and benzyl alcohol. Monitor via:

  • LC-MS : Detect degradation products using a C18 column and negative-ion mode.
  • pH stability studies : Assess hydrolysis rates at pH 2–9 to identify optimal storage conditions .

Q. How does this compound compare to its structural analogs (e.g., methyl or tetradecyl esters) in biological activity assays?

The benzyl group enhances lipophilicity (logP ~2.5), potentially improving blood-brain barrier penetration compared to methyl esters (logP ~0.9). In vitro neuroprotection assays (e.g., SH-SY5Y cells) can compare efficacy with tetradecyl derivatives (e.g., ABG-001, a neuritogenic agent) .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets (e.g., amyloid-beta aggregates)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to amyloid-beta fibrils. Use the crystal structure of DHB (PubChem CID 3468) as a template to parameterize the ester .

Q. How do steric effects from the benzyl group impact regioselectivity in electrophilic substitution reactions?

The bulky benzyl group directs electrophiles (e.g., nitration) to the less hindered C-5 position of the aromatic ring. Compare with methyl esters (CAS 2411-83-8) to validate regiochemical outcomes via 1^1H NMR .

Q. What safety protocols are recommended for handling this compound, given limited toxicity data?

Follow general precautions for phenolic esters:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • Refer to SDS guidelines for analogous compounds (e.g., methyl 2,3-dihydroxybenzoate: H303, H313, H333) .

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